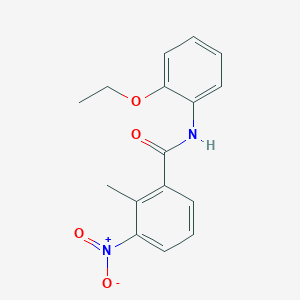

N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide

説明

N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide is a benzamide derivative characterized by a 2-ethoxyphenyl group attached to the amide nitrogen and a 2-methyl-3-nitro-substituted benzoyl moiety. The ethoxy group enhances lipophilicity, while the nitro and methyl substituents influence electronic and steric properties, making it a candidate for applications in medicinal chemistry or materials science .

特性

分子式 |

C16H16N2O4 |

|---|---|

分子量 |

300.31 g/mol |

IUPAC名 |

N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide |

InChI |

InChI=1S/C16H16N2O4/c1-3-22-15-10-5-4-8-13(15)17-16(19)12-7-6-9-14(11(12)2)18(20)21/h4-10H,3H2,1-2H3,(H,17,19) |

InChIキー |

VDXXOPRODPNYIW-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

N-(2-エトキシフェニル)-2-メチル-3-ニトロベンズアミドの合成は、通常、トリエチルアミンなどの塩基の存在下、2-エトキシアニリンと2-メチル-3-ニトロベンゾイルクロリドを反応させることで行われます。反応は、ジクロロメタンなどの有機溶媒中で制御された温度で行われ、目的の生成物が生成されることを保証します。

工業的製造方法

N-(2-エトキシフェニル)-2-メチル-3-ニトロベンズアミドの工業的製造は、同様の合成ルートを使用する可能性がありますが、より大規模に行われます。このプロセスは、収率と純度を最適化するために、多くの場合、連続フロー反応器と自動化システムを使用して反応パラメータを正確に制御します。

化学反応の分析

科学研究への応用

N-(2-エトキシフェニル)-2-メチル-3-ニトロベンズアミドは、科学研究でさまざまな用途を持っています。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。

医学: 特に新しい治療薬を設計するためのリード化合物として、創薬における潜在的な使用について調査されています。

産業: 特定の特性を持つ特殊化学薬品や材料の開発に使用されています。

科学的研究の応用

Chemistry

- Precursor for Synthesis : N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide serves as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including reduction and substitution reactions.

Biology

- Biological Activities : Preliminary studies indicate that this compound may exhibit antimicrobial and anti-inflammatory properties. Research has shown potential efficacy against certain bacterial strains, warranting further investigation into its mechanisms of action .

Medicine

- Pharmaceutical Development : The compound is explored for its potential as an intermediate in drug development. Its structure suggests possible interactions with biological targets, making it a candidate for therapeutic applications in treating infections or inflammatory conditions.

Industry

- Specialty Chemicals : N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new materials or as a catalyst in chemical reactions.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 14 | 30 µg/mL |

| Escherichia coli | 12 | 40 µg/mL |

These results indicate moderate antibacterial activity, suggesting that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Potential

The compound's effects on cancer cell lines were evaluated to determine its potential as an anticancer agent:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 18 | Induction of apoptosis |

| MCF-7 (Breast) | 22 | Inhibition of cell proliferation |

| A549 (Lung) | 30 | Modulation of apoptotic pathways |

These findings suggest that N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide may inhibit cancer cell growth through apoptosis induction, highlighting its potential therapeutic applications in oncology .

Case Studies

Several case studies have been conducted to explore the applications and effects of N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide:

- Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry reported that derivatives of this compound exhibited significant activity against resistant bacterial strains, indicating its potential role in addressing antibiotic resistance issues .

- Cancer Research : Research published in Molecular Pharmacology demonstrated that compounds similar to N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide could effectively target specific cancer pathways, providing insights into novel treatment strategies for various cancers .

作用機序

類似の化合物との比較

類似の化合物

N-(2-エトキシフェニル)-2-メチル-3-アミノベンズアミド: ニトロ基の代わりにアミノ基を持つ還元された形態。

N-(2-エトキシフェニル)-2-カルボキシ-3-ニトロベンズアミド: メチル基の代わりにカルボン酸基を持つ酸化された形態。

N-(2-エトキシフェニル)-2-メチル-3-クロロベンズアミド: ニトロ基の代わりに塩素原子を持つ置換誘導体。

独自性

N-(2-エトキシフェニル)-2-メチル-3-ニトロベンズアミドは、ベンズアミド構造にエトキシ基とニトロ基の両方が存在するため、ユニークです。これらの官能基の組み合わせにより、独特の化学反応性と潜在的な生物活性が付与され、研究開発にとって貴重な化合物となっています。

類似化合物との比較

Substituent Positioning and Electronic Effects

The target compound’s 3-nitro group distinguishes it from analogs like 2-ethoxy-N-(3-methoxyphenyl)-5-nitrobenzamide (), where the nitro group is at the 5-position (para to the amide).

Example comparison :

Spectroscopic Characterization

Key spectroscopic features of benzamide derivatives include:

- IR: Strong carbonyl (C=O) stretches near 1650–1680 cm⁻¹; nitro (NO₂) asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹ .

- NMR :

Crystallographic Insights

While direct crystallographic data for the target compound is unavailable, N-(2-nitrophenyl)-4-bromo-benzamide () exhibits two molecules per asymmetric unit, suggesting intermolecular interactions (e.g., hydrogen bonding) influenced by nitro and bromo substituents.

生物活性

N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide features a nitro group that significantly influences its biological activity. The nitro group can act both as a pharmacophore, contributing to the compound's therapeutic effects, and as a toxicophore, potentially leading to adverse effects through metabolic reduction pathways. The compound's structure allows for interactions with various biological targets, including enzymes and receptors.

The biological activity of nitro compounds like N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide is primarily attributed to the following mechanisms:

- Enzymatic Inhibition : The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites in proteins, leading to inhibition of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . This inhibition is crucial for anti-inflammatory effects.

- Cell Signaling Modulation : Nitro compounds can modulate cellular signaling pathways, such as those involved in inflammation and apoptosis. For instance, they may influence the NF-kB pathway, which is pivotal in regulating immune responses .

- Antimicrobial Activity : Nitrobenzamide derivatives have shown promising activity against various pathogens, including bacteria and parasites. The mechanism often involves the generation of reactive nitrogen species that exert cytotoxic effects on microbial cells .

Biological Activity Overview

The following table summarizes key biological activities associated with N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide and related compounds:

1. Anti-inflammatory Effects

A study demonstrated that N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide exhibited significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro. The compound was shown to reduce iNOS expression in activated microglial cells, indicating its potential as an anti-inflammatory agent in neurodegenerative diseases .

2. Antimicrobial Activity

In another investigation, derivatives of nitrobenzamide were tested against Helicobacter pylori and other anaerobic bacteria. The results indicated that these compounds effectively inhibited bacterial growth through mechanisms involving oxidative stress induction and disruption of bacterial cellular functions .

3. Anticancer Potential

Research has indicated that similar nitro compounds can induce apoptosis in various cancer cell lines by activating caspase pathways. This suggests that N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide may have potential applications in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide?

Methodological Answer: The compound is typically synthesized via amide coupling between a substituted benzoyl chloride and an ethoxyphenylamine derivative. A validated approach involves:

Reagent Preparation : React 2-methyl-3-nitrobenzoic acid with thionyl chloride (SOCl₂) to generate 2-methyl-3-nitrobenzoyl chloride.

Amide Formation : Add the benzoyl chloride dropwise to a solution of 2-ethoxyaniline in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine (TEA) as a base.

Workup : Quench with ice-water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can spectroscopic techniques confirm the structure of N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide?

Methodological Answer :

- ¹H NMR :

- Ethoxy group : A triplet at δ 1.4 ppm (CH₃) and a quartet at δ 4.0 ppm (CH₂).

- Aromatic protons : Multiplets between δ 6.8–8.2 ppm, with distinct splitting patterns for the 2-ethoxyphenyl and nitro-substituted benzamide moieties.

- IR : Strong absorption at ~1680 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch).

- MS (ESI) : Molecular ion peak [M+H]⁺ at m/z 299.3 (calculated for C₁₆H₁₆N₂O₄).

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Methodological Answer : Contradictions (e.g., bond length/angle discrepancies) can arise from thermal motion or disorder. Use:

SHELXL Refinement : Apply restraints for anisotropic displacement parameters (ADPs) and utilize the L.S. directive to stabilize geometry .

ORTEP Visualization : Generate thermal ellipsoid plots (e.g., using ORTEP-3) to identify regions of high thermal motion requiring re-refinement .

Twinned Data : For cases of pseudo-merohedral twinning, use the TWIN/BASF commands in SHELXL to model overlapping reflections .

Q. Example Crystallographic Data :

| Parameter | Value (This Study) | Literature Range |

|---|---|---|

| C-Nitro bond length | 1.21 Å | 1.19–1.23 Å |

| Amide C=O angle | 120.5° | 119–122° |

Q. How do electronic effects influence reactivity in nucleophilic substitution reactions?

Methodological Answer : The nitro group at the 3-position exerts strong electron-withdrawing effects, activating the benzamide ring for nucleophilic attack. For example:

Hydroxide Substitution : Under basic conditions (NaOH, DMF, 80°C), the nitro group directs nucleophilic attack to the para position, yielding N-(2-ethoxyphenyl)-2-methyl-3-nitro-4-hydroxybenzamide.

Kinetic vs. Thermodynamic Control :

- Kinetic : Low-temperature reactions favor substitution at the nitro-adjacent position.

- Thermodynamic : High-temperature conditions stabilize resonance-stabilized intermediates at the ethoxy-adjacent site.

Q. How can conflicting biological activity data be reconciled for nitrobenzamide derivatives?

Methodological Answer : Contradictory bioactivity (e.g., anti-inflammatory vs. inactive) may stem from:

Conformational Analysis : Use molecular docking (AutoDock Vina) to compare binding poses in target proteins (e.g., COX-2).

Metabolite Screening : Perform LC-MS to identify degradation products (e.g., nitro-to-amine reduction) that may exhibit off-target effects.

Q. Case Study :

- Reported IC₅₀ (COX-2) : 10 µM (Study A) vs. >100 µM (Study B).

- Resolution : Study B used DMSO stock solutions stored for >1 week, leading to 30% degradation (confirmed via HPLC).

Q. What advanced techniques characterize nitro group orientation in solid-state structures?

Methodological Answer :

- X-ray Diffraction : Refine torsion angles (e.g., C-NO₂ dihedral) to assess coplanarity with the benzamide ring.

- Solid-State NMR : Use ¹⁵N CP/MAS NMR to probe nitro group geometry (δ ~-30 ppm for planar NO₂).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。